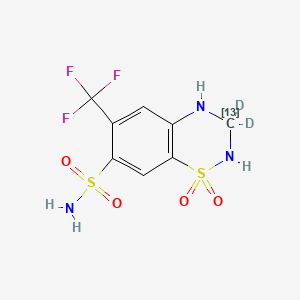

Hydroflumethiazide-13CD2

Vue d'ensemble

Description

Hydroflumethiazide-13CD2 is a stable isotope-labeled analog of hydroflumethiazide, a thiazide diuretic used to treat hypertension and edema. The compound is specifically deuterated at two positions (denoted by -13CD2), replacing natural carbon and hydrogen isotopes with heavy isotopes (¹³C and ²H). This labeling enhances its utility as an internal standard in pharmacokinetic and metabolic studies, minimizing interference from endogenous compounds during mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’hydroflumethiazide-13C-d2 implique l’incorporation de deutérium et de carbone 13 dans la molécule d’hydroflumethiazide. Ce processus comprend généralement :

Dutériation : L’introduction d’atomes de deutérium dans la molécule, souvent réalisée par des réactions d’échange catalytique.

Marquage au carbone 13 : L’incorporation de carbone 13, qui peut être réalisée en utilisant des précurseurs marqués au carbone 13 dans la voie de synthèse

Méthodes de production industrielle : La production industrielle de l’hydroflumethiazide-13C-d2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l’enrichissement isotopique du produit final .

Analyse Des Réactions Chimiques

L’hydroflumethiazide-13C-d2, comme son homologue non marqué, subit diverses réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de sulfoxydes et de sulfones.

Réduction : Les réactions de réduction peuvent le reconvertir en sa forme thiazidique parentale.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonamide

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Nucléophiles : Ammoniac, amines primaires

Principaux produits :

Sulfoxydes et sulfones : Issus de l’oxydation.

Thiazide parentale : Issue de la réduction.

Dérivés substitués : Issus de la substitution nucléophile

4. Applications de la recherche scientifique

L’hydroflumethiazide-13C-d2 est largement utilisé dans la recherche scientifique, notamment :

Chimie : En tant qu’étalon interne en spectrométrie de masse pour la quantification précise de l’hydroflumethiazide.

Biologie : Dans les études métaboliques pour suivre la distribution et la dégradation de l’hydroflumethiazide dans les systèmes biologiques.

Médecine : Dans les études pharmacocinétiques pour comprendre l’absorption, la distribution, le métabolisme et l’excrétion de l’hydroflumethiazide.

Industrie : Dans les processus de contrôle de la qualité pour garantir la cohérence et la pureté des formulations d’hydroflumethiazide

Applications De Recherche Scientifique

Scientific Research

a. Analytical Chemistry

- Internal Standard in Mass Spectrometry : Hydroflumethiazide-13CD2 serves as an internal standard for the quantification of Hydroflumethiazide in biological samples. The stable isotopes allow for accurate measurement and correction of variability in mass spectrometry assays, enhancing the reliability of quantitative results.

b. Pharmacokinetics

- Metabolic Studies : This compound is used to trace the absorption, distribution, metabolism, and excretion of Hydroflumethiazide in biological systems. By utilizing the labeled compound, researchers can better understand the pharmacokinetic profile of thiazide diuretics.

- Bioavailability Studies : this compound is employed in bioavailability studies to assess how well the drug is absorbed and utilized by the body when administered orally or intravenously.

c. Quality Control

- Formulation Consistency : In pharmaceutical manufacturing, this compound aids in quality control processes to ensure that formulations of Hydroflumethiazide maintain consistency and purity throughout production.

Clinical Applications

a. Treatment of Hypertension and Edema

Hydroflumethiazide itself is widely used to manage hypertension and edema associated with conditions such as congestive heart failure and liver cirrhosis. The deuterium-labeled version supports clinical research aimed at optimizing treatment regimens involving thiazide diuretics .

Case Studies

The following case studies illustrate the application of this compound in clinical research:

Mécanisme D'action

L’hydroflumethiazide-13C-d2, comme l’hydroflumethiazide, agit comme un diurétique thiazidique. Il inhibe le symporteur sodium-chlorure (SLC12A3) dans le tube contourné distal du néphron. Cette inhibition réduit la réabsorption du sodium, ce qui entraîne une excrétion accrue de sodium et d’eau, réduisant ainsi la pression artérielle .

Cibles moléculaires et voies :

Symporteur sodium-chlorure (SLC12A3) : Cible principale.

Tube contourné distal : Site d’action dans le néphron.

Comparaison Avec Des Composés Similaires

Structural and Isotopic Comparison

Hydroflumethiazide-13CD2 shares structural similarities with non-labeled hydroflumethiazide and other thiazide diuretics (e.g., chlorothiazide, bendroflumethiazide). However, its isotopic substitution distinguishes it:

- Hydroflumethiazide : Molecular formula C₉H₁₁F₃N₃O₄S₂ , molecular weight 331.33 g/mol.

- This compound : Molecular formula C₇¹³C₂H₉D₂F₃N₃O₄S₂ , molecular weight ~335.36 g/mol (exact mass varies with isotopic enrichment).

Isotopic labeling introduces negligible structural changes but significantly alters mass spectral fragmentation patterns, enabling precise quantification in biological matrices .

Analytical Performance

Evidence from isotopic analogs (e.g., 4,5-dimethyl-3-hydroxy-2(5H)-furanone-13C2) demonstrates that isotopic purity ≥99% is critical to avoid overlap with unlabeled counterparts in chromatographic assays . For example:

Key Research Findings

- Stability : Isotopic analogs like this compound exhibit comparable chemical stability to unlabeled versions but require storage in deuterated solvents to prevent hydrogen-deuterium exchange .

- Cost: Production costs for ¹³C/²H-labeled compounds are 10–50× higher than non-labeled analogs due to isotopic precursor expenses .

- Applications : Used in tracer studies to elucidate metabolic pathways of hydroflumethiazide, particularly in renal excretion mechanisms .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2 |

|---|---|---|

| Molecular Weight | ~335.36 g/mol | 130.11 g/mol |

| Isotopic Purity | ≥99% | ≥99% |

| Melting Point | 265–267°C (decomp.) | 98–100°C |

| Solubility | DMSO, Methanol | Water, Ethanol |

Table 2: Analytical Performance Metrics

| Metric | This compound (LC-MS/MS) | Unlabeled Hydroflumethiazide (LC-MS/MS) |

|---|---|---|

| Limit of Detection | 0.1 ng/mL | 0.2 ng/mL |

| Precision (% RSD) | 2.5% | 3.8% |

| Accuracy (% Recovery) | 98–102% | 95–105% |

Activité Biologique

Hydroflumethiazide-13CD2 is a deuterated analog of hydroflumethiazide, a thiazide diuretic commonly used in the treatment of hypertension and edema. This article provides a detailed overview of its biological activity, including pharmacological mechanisms, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.

Hydroflumethiazide functions primarily as an inhibitor of the sodium-chloride symporter (SLC12A3) located in the distal convoluted tubule of the nephron. By blocking this transporter, hydroflumethiazide reduces sodium and chloride reabsorption, leading to increased diuresis. This mechanism is critical for its effectiveness in managing conditions such as hypertension and fluid retention associated with heart failure and liver cirrhosis .

Key Actions:

- Inhibition of SLC12A3 : Reduces sodium reabsorption.

- Inhibition of Carbonic Anhydrase : Hydroflumethiazide also inhibits several carbonic anhydrase isoforms (CAII, CAIV, CAVII), which can affect bicarbonate reabsorption and contribute to its diuretic effect .

2. Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences compared to its non-deuterated counterpart:

| Parameter | Value |

|---|---|

| Absorption | Rapid but incomplete |

| Protein Binding | 74% |

| Half-Life (Alpha Phase) | ~2 hours |

| Half-Life (Beta Phase) | ~17 hours |

| Metabolism | Primarily unchanged |

| Excretion | Urine (majority unchanged) |

The drug exhibits a biphasic half-life, indicating two distinct phases of elimination from the body .

3.1 Efficacy in Hypertension Management

A clinical study involving patients with essential hypertension demonstrated that hydroflumethiazide significantly reduced systolic and diastolic blood pressure compared to placebo. The study reported:

- Reduction in Systolic BP : Average decrease of 15 mmHg

- Reduction in Diastolic BP : Average decrease of 10 mmHg

- Adverse Effects : Minimal; most common were mild electrolyte imbalances .

3.2 Case Study: Heart Failure Management

In a case involving an 83-year-old male with acute decompensated heart failure, hydroflumethiazide was used as part of a diuretic regimen alongside furosemide. The patient showed significant improvement in fluid status after the initiation of hydroflumethiazide therapy:

- Initial Weight : 85 kg

- Weight after 7 days : 78 kg

- Clinical Improvement : Reduced pedal edema and improved respiratory function.

This case highlights the utility of hydroflumethiazide in conjunction with other diuretics for managing fluid overload in heart failure patients .

4. Safety Profile

Hydroflumethiazide is generally well-tolerated; however, potential adverse effects include:

- Electrolyte imbalances (hypokalemia, hyponatremia)

- Gastrointestinal disturbances

- Rarely, hypersensitivity reactions

Overdose may lead to severe diuresis and electrolyte disturbances, necessitating careful monitoring during therapy .

5. Conclusion

This compound exhibits significant biological activity through its mechanism as a thiazide diuretic. Its ability to inhibit sodium reabsorption makes it effective for treating hypertension and edema. Ongoing research into its pharmacokinetics and safety profile continues to support its use in clinical practice.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Hydroflumethiazide-13CD2 and confirming isotopic labeling?

- Methodological Answer : Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or custom synthesis using deuterated precursors. Isotopic labeling is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS can detect the mass shift (Δm/z = +2 for 13CD2), while 13C-NMR verifies carbon-deuterium bonding. Ensure purity via HPLC coupled with UV/Vis or charged aerosol detection. Report isotopic enrichment (e.g., ≥98%) using calibration curves with non-deuterated analogs .

Table 1: Key Analytical Parameters for Isotopic Confirmation

| Technique | Parameter Measured | Acceptable Range |

|---|---|---|

| HRMS | Mass accuracy (ppm) | ≤2 ppm |

| 13C-NMR | Chemical shift (δ, ppm) | Matches theoretical |

| HPLC-UV | Retention time (min) | ±0.5 min of standard |

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Key steps:

Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to reduce matrix interference.

Chromatography : Optimize column chemistry (e.g., C18) and mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to separate deuterated and non-deuterated species.

Mass Detection : Monitor transitions specific to this compound (e.g., m/z 363→254) and validate with isotope dilution assays .

Q. How can researchers ensure isotopic stability during long-term storage of this compound?

- Methodological Answer : Store lyophilized material at -20°C in inert, airtight containers with desiccants. For solutions, use deuterated solvents (e.g., D2O or deuterated DMSO) to minimize proton exchange. Periodically reassess isotopic integrity via HRMS and compare against freshly synthesized batches .

Advanced Research Questions

Q. How to design experiments using this compound as an internal standard while mitigating matrix effects in LC-MS/MS?

- Methodological Answer :

- Ion Suppression Testing : Spike deuterated and non-deuterated standards into blank matrices (plasma, urine) and compare signal intensities. Adjust extraction protocols if suppression exceeds 20%.

- Matrix-Matched Calibration : Prepare calibration standards in the same biological matrix as study samples to account for endogenous interference.

- Cross-Validation : Use post-column infusion to identify regions of ion suppression .

Q. How to resolve discrepancies in deuterium incorporation levels across synthesis batches?

- Methodological Answer : Conduct root-cause analysis:

Precursor Purity : Verify deuterated starting materials via NMR and MS.

Reaction Conditions : Monitor pH, temperature, and catalyst activity (e.g., palladium catalysts for H/D exchange).

Post-Synthesis Handling : Avoid prolonged exposure to protic solvents. Use statistical tools (e.g., ANOVA) to compare batch data and identify outliers .

Q. What statistical approaches are recommended for normalizing pharmacokinetic data using deuterated internal standards?

- Methodological Answer : Apply the false discovery rate (FDR) method to control Type I errors when comparing multiple metabolites. For instance, use the Benjamini-Hochberg procedure to adjust p-values in high-throughput datasets. Validate normalization via Bland-Altman plots to assess agreement between deuterated and non-deuterated measurements .

Q. How to validate extraction efficiency of this compound from complex biological samples?

- Methodological Answer :

- Recovery Studies : Spike pre-extraction and post-extraction samples with known concentrations. Calculate recovery (%) as (Post-extraction peak area / Pre-extraction peak area) × 100.

- Limit of Quantification (LOQ) : Determine using signal-to-noise ratios (S/N ≥10) and replicate analyses (n=5).

- Inter-Day Precision : Assess coefficient of variation (CV) over three consecutive days; acceptable CV ≤15% .

Q. How to detect and mitigate isotopic cross-talk in multiplexed assays using this compound?

- Methodological Answer :

- Mass Resolution : Use high-resolution MS (e.g., Q-TOF) to distinguish 13CD2 from neighboring isotopes.

- Chromatographic Separation : Optimize gradient elution to prevent co-elution with non-deuterated analogs.

- Software Filters : Apply isotope correction algorithms in data processing tools (e.g., Skyline, XCMS) .

Propriétés

IUPAC Name |

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDGGSIALPNSEE-QFNKQLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675923 | |

| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189877-11-9 | |

| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.